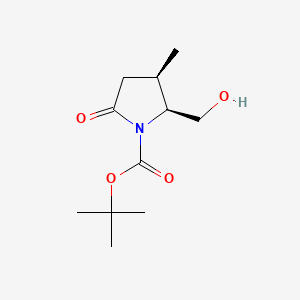
Veratryl tetrazolium blue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Veratryl tetrazolium blue is a tetrazolium salt commonly used in biochemical assays. It is a colorless compound that, upon reduction, forms a colored formazan product. This property makes it useful in various applications, particularly in measuring cell viability and metabolic activity.
準備方法
Synthetic Routes and Reaction Conditions
Veratryl tetrazolium blue can be synthesized through the reaction of veratryl alcohol with tetrazolium salts under specific conditions. The reaction typically involves the use of a base to deprotonate the alcohol, followed by the addition of the tetrazolium salt. The reaction is carried out under controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Veratryl tetrazolium blue undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to form a colored formazan product, which is the basis for its use in biochemical assays.
Oxidation: It can be oxidized back to its original tetrazolium form under certain conditions.
Substitution: The tetrazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH). The reaction is typically carried out in an aqueous buffer at physiological pH.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used to revert the formazan product back to the tetrazolium salt.
Substitution: Nucleophiles such as amines or thiols can react with the tetrazolium ring under basic conditions.
Major Products
Formazan: The primary product of the reduction reaction, which is colored and used in various assays.
Tetrazolium Salt: The original form of the compound, which can be regenerated through oxidation.
科学的研究の応用
Veratryl tetrazolium blue has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Commonly used in cell viability assays to measure metabolic activity. The reduction of this compound to formazan indicates active cellular metabolism.
Medicine: Employed in diagnostic assays to assess cell health and function.
Industry: Utilized in quality control processes to monitor microbial contamination and metabolic activity in industrial fermentations.
作用機序
The mechanism of action of veratryl tetrazolium blue involves its reduction to a colored formazan product. This reduction is typically mediated by cellular dehydrogenases, which transfer electrons from metabolic intermediates to the tetrazolium salt. The resulting formazan product is insoluble and precipitates, allowing for easy quantification.
類似化合物との比較
Similar Compounds
Thiazolyl blue tetrazolium bromide: Another tetrazolium salt used in similar applications.
XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate): A tetrazolium salt that produces a water-soluble formazan product.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Widely used in cell viability assays, producing an insoluble formazan product.
Uniqueness
Veratryl tetrazolium blue is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where a clear visual indicator of metabolic activity is required. Additionally, its stability and ease of use make it a preferred choice in many biochemical applications.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-[4-[4-[5-(3,4-dimethoxyphenyl)-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-5-phenyltetrazol-3-ium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40N8O6.2ClH/c1-53-37-23-19-32(27-41(37)57-5)44-46-49(33-15-11-8-12-16-33)51(48-44)35-21-17-30(25-39(35)55-3)31-18-22-36(40(26-31)56-4)52-47-43(29-13-9-7-10-14-29)45-50(52)34-20-24-38(54-2)42(28-34)58-6;;/h7-28H,1-6H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAFWDMJQAJWHX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC(=C(C=C6)OC)OC)C7=CC=CC=C7)OC)OC)C8=CC=CC=C8)OC.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40Cl2N8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)
![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)
![4-[(2-Fluorophenyl)methyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)thiomorpholine-2-carboxamide](/img/structure/B590535.png)






